9,10-Dihydroanthracene-9-carboxylic acid
Overview
Description
9,10-Dihydroanthracene-9-carboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 9th position of the dihydroanthracene structure. It is a colorless solid that is used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9-carboxylic acid typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through the Bouveault–Blanc reduction, which uses sodium in ethanol as the reducing agent . Another method involves the use of magnesium as a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Substitution: It can participate in various substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Alcohols, amines, and other nucleophiles.
Major Products:
Oxidation: Anthracene.
Reduction: Dihydro derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
9,10-Dihydroanthracene-9-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-9-carboxylic acid involves its ability to participate in hydrogen transfer reactions. It can act as a hydrogen donor in the presence of suitable catalysts, facilitating the reduction of other compounds . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its observed effects .
Comparison with Similar Compounds
9,10-Anthracenedicarboxylic acid: This compound has two carboxylic acid groups at the 9 and 10 positions and is used in the synthesis of metal-organic frameworks.
9-Anthracenecarboxylic acid: It has a single carboxylic acid group at the 9th position and is used in similar applications as 9,10-Dihydroanthracene-9-carboxylic acid.
9,10-Dimethylanthracene: This compound has methyl groups at the 9 and 10 positions and is used in photophysical studies.
Uniqueness: this compound is unique due to its specific hydrogenation at the 9 and 10 positions, which imparts distinct chemical properties compared to its fully aromatic counterparts. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
9,10-dihydroanthracene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMHSUBQYOIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303493 | |
Record name | 9,10-dihydroanthracene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143-20-0 | |
Record name | MLS003106486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-dihydroanthracene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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